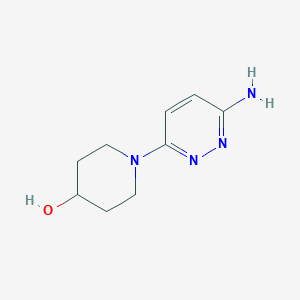

1-(6-Aminopyridazin-3-yl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-(6-aminopyridazin-3-yl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2,7,14H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAMNQBSJCRFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic One-Step Synthesis via Aminopyridazinyl Coupling

A recently patented method demonstrates an efficient one-step synthesis of related aminopyridinyl piperazine derivatives, which can be adapted for piperidin-4-ol analogs. The method involves:

- Reacting 2-aminopyridine or related aminopyridazinyl compounds with piperidine derivatives bearing protective groups.

- Using an acridine salt as a visible-light photocatalyst.

- Conducting the reaction in an oxygen atmosphere with an oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide.

- Employing anhydrous dichloroethane as the solvent.

- Irradiating with blue LED light for approximately 10 hours.

This approach enables direct C-N bond formation under mild, environmentally friendly conditions with high yield (up to 95%) and reduced byproduct formation. The product is purified by column chromatography after reaction completion.

Reaction Conditions Summary:

| Reagent | Amount (per 0.2 mmol scale) | Role |

|---|---|---|

| 2-Aminopyridine (or analog) | 0.2 mmol (1.0 eq) | Aminopyridazinyl source |

| Piperidine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Piperidine derivative |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Blue LED light | 10 hours | Irradiation source |

This method is notable for its safety, environmental compatibility, and suitability for scale-up in industrial settings.

Epoxide Ring-Opening Route for Piperidin-4-ol Derivatives

Another established synthetic strategy involves the preparation of piperidin-4-ol derivatives via epoxide ring-opening reactions:

- Starting from commercially available (S)- or (R)-epichlorohydrin.

- Reacting the epoxide with substituted phenols or thiophenols in acetonitrile under reflux.

- Using cesium carbonate as a base to promote ring opening.

- The resulting chiral epoxide intermediates are then reacted with piperidine to form the piperidin-4-ol scaffold.

This route allows access to chiral piperidin-4-ol derivatives and has been reported with yields ranging from 75% to 79% for racemic products. The method involves multi-step synthesis but provides stereochemical control and structural diversity.

Preparation of Piperidin-4-ol Precursors

The synthesis of piperidin-4-ol itself or its derivatives is a prerequisite for preparing this compound. A common method includes:

- Starting from 4-piperidone hydrochloride dissolved in methanol.

- Rotary evaporation to remove solvents and obtain viscous intermediates.

- Recrystallization using n-hexane to isolate 4-piperidinol.

- Drying and purification steps involving extraction with ethyl acetate and drying over anhydrous sodium sulfate.

- Optional acetylation to form 4-acetoxypiperidine hydrochloride using acetic anhydride and sulfamic acid as catalyst.

This method is noted for its simplicity, high yield, purity, and suitability for large-scale production.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The photocatalytic method using acridine salt as a catalyst avoids heavy metals and hydrogen gas, making it safer and more cost-effective than traditional metal-catalyzed couplings.

- The epoxide ring-opening approach allows for stereochemical control, which is important for biological activity studies of piperidin-4-ol derivatives.

- Purification by column chromatography is standard after synthesis to achieve high purity of the target compound.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yield and selectivity.

- The photocatalytic method is suitable for industrial scale-up due to its simplicity and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridazin-3-yl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

The compound 1-(6-Aminopyridazin-3-yl)piperidin-4-ol (CAS No. 1592603-84-3) has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and material science. This article explores its applications, supported by case studies and data tables, while ensuring a comprehensive overview of the compound's significance.

Chemical Properties and Structure

This compound features a piperidine ring substituted with a pyridazine moiety. Its structural formula can be represented as follows:

This compound exhibits properties typical of both piperidine derivatives and aminopyridazines, which may influence its biological activity and interaction with various targets.

Drug Development

This compound is under investigation for its therapeutic potential in treating various conditions, including:

- Neurological Disorders : Its structure suggests possible interactions with neurotransmitter systems, which may lead to applications in treating anxiety or depression.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition Studies

Research has shown that compounds similar to this compound can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, studies have focused on:

- SIRT2 Inhibition : Related compounds have demonstrated significant inhibition of SIRT2, an enzyme linked to cancer progression, suggesting potential utility in cancer therapeutics.

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its unique structure allows for the incorporation into copolymers that exhibit improved mechanical strength and thermal stability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of piperidine derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, particularly through the induction of apoptosis.

Case Study 2: Neuropharmacological Effects

Research conducted at a leading pharmacology institute investigated the neuropharmacological effects of this compound. The findings suggested that it could modulate neurotransmitter levels, potentially offering benefits for conditions like depression and anxiety.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibits SIRT2 enzyme | Pharmacological Reports |

| Neuropharmacology | Modulates neurotransmitter levels | Neuroscience Letters |

Mechanism of Action

1-(6-Aminopyridazin-3-yl)piperidin-4-ol can be compared with other similar compounds, such as 1-(6-chloropyridazin-3-yl)piperidin-4-ol and 1-(3-aminopropyl)piperidin-4-ol. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific combination of the pyridazinyl and piperidinol moieties, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Modifications on the Pyridazine Ring

Chloro-Substituted Analogs

- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS 7145-60-0): Replacing the amino group with chlorine reduces hydrogen-bonding capacity but increases lipophilicity. This analog has been studied for anticonvulsant activity, though its potency is lower compared to the amino derivative due to decreased electron-donating effects .

- 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride: Here, the hydroxyl group on piperidine is replaced with an amine.

Amino-Substituted Derivatives with Extended Aromatic Systems

- 1-[3-Azanyl-6-(2-hydroxyphenyl)pyridazin-4-yl]piperidin-4-ol (DP28): Incorporation of a 2-hydroxyphenyl group on the pyridazine ring introduces additional hydrogen-bonding and hydrophobic interactions. DP28 shows enhanced selectivity in kinase inhibition assays compared to simpler amino derivatives .

Modifications on the Piperidine Ring

Hydroxyl vs. Amine Substitutions

- 1-(6-Aminopyridazin-3-yl)piperidin-3-ol: Shifting the hydroxyl group from position 4 to 3 on the piperidine ring (as seen in RB-019) significantly alters selectivity. In sphingosine kinase 1 (SK1) inhibitors, 3-hydroxy derivatives exhibit 6.1-fold lower selectivity compared to 4-hydroxy analogs like RB-005, underscoring the importance of stereoelectronic effects .

Bulky Substituents

- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005): The addition of a lipophilic 4-octylphenethyl group enhances membrane permeability and SK1 inhibition (15-fold selectivity over SK2). This contrasts with 1-(6-aminopyridazin-3-yl)piperidin-4-ol, which lacks such extended hydrophobic chains, resulting in lower cellular uptake .

Heterocyclic Core Variations

- 1-[6-(4-Chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol : Replacing pyridazine with triazine reduces aromatic stability but increases metabolic resistance. This compound demonstrated anticonvulsant activity in rodent models, though with a shorter half-life than pyridazine-based analogs .

- 1-(5-(4-Methoxyphenyl)pyrimidin-2-yl)piperidin-4-ol: Pyrimidine-based analogs exhibit stronger π-stacking interactions but lower solubility.

Physicochemical and Pharmacokinetic Properties

Biological Activity

1-(6-Aminopyridazin-3-yl)piperidin-4-ol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This compound, also known by its CAS number 571189-27-0, has been studied for its interactions with various biological targets, particularly in the context of diseases such as cancer and cardiovascular disorders. This article aims to provide a detailed overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H15N3O

- Molecular Weight : 193.25 g/mol

- Purity : 95% .

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and receptors. Notably, it has been identified as a potential inhibitor of TRPC6 (transient receptor potential cation channel subfamily C member 6), which plays a crucial role in various physiological processes including vascular tone and cell proliferation.

TRPC6 Interaction

Recent studies have demonstrated that compounds targeting TRPC6 can influence pulmonary arterial smooth muscle cell (PASMC) proliferation, which is significant in conditions such as idiopathic pulmonary arterial hypertension (IPAH). The modulation of TRPC6 activity by this compound suggests potential therapeutic applications in treating related cardiovascular diseases .

Biological Activity Data

| Study | Findings |

|---|---|

| Yu et al. (2004) | Highlighted the role of TRPC6 in PASMC proliferation; inhibition led to reduced cell growth in IPAH patients. |

| Wang et al. (2014) | Demonstrated that nicotine exposure increased TRPC6 expression; silencing TRPC6 reduced intracellular calcium levels. |

| Rosembaum et al. (2015) | Showed that TRPC6 deficiency improved healing after arterial injury in animal models. |

Case Studies

- Inhibition of PASMC Proliferation :

- Impact on Vascular Health :

Research Findings

The compound has been investigated for its pharmacological properties beyond just ion channel modulation. It has shown promise as an anti-cancer agent by interfering with cellular signaling pathways involved in tumor growth.

Selectivity and Efficacy

Studies have indicated that structural modifications can enhance the selectivity of piperidine derivatives for specific kinases, which may improve their therapeutic index against various diseases . For instance, derivatives with specific substitutions have demonstrated improved potency against cancer cell lines while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(6-Aminopyridazin-3-yl)piperidin-4-ol with high purity?

- Methodological Answer : A two-step approach is commonly employed:

- Step 1 : Condensation of 6-aminopyridazine-3-carboxylic acid derivatives with piperidin-4-ol via nucleophilic substitution or Buchwald-Hartwig coupling to introduce the piperidine moiety.

- Step 2 : Purification using reversed-phase column chromatography (e.g., C18 silica, methanol/water gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity using -NMR (e.g., characteristic signals for piperidine protons at δ 3.0–3.5 ppm and pyridazine aromatic protons at δ 7.2–8.1 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry and hydrogen bonding (e.g., hydroxyl proton at δ 4.5–5.0 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 209.1).

- X-ray Crystallography : For absolute configuration determination; use SHELXT for structure solution and SHELXL for refinement (e.g., hydrogen-bonding networks in crystal packing) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Recommendations :

- Solubility : DMSO (≥50 mg/mL for stock solutions), aqueous buffers (pH 4–7) with ≤10% DMSO for biological assays.

- Stability : Store lyophilized powder at −20°C; monitor degradation in solution via LC-MS over 24–72 hours (e.g., check for hydrolysis of the piperidine-hydroxyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration, incubation time).

- Orthogonal Validation : Combine radioligand binding assays (e.g., -LSD for 5-HT receptor affinity ) with functional assays (e.g., cAMP GloSensor for Gi/o coupling ).

- Meta-Analysis : Compare IC values across studies, adjusting for variables like buffer composition (e.g., Mg concentration affecting receptor binding) .

Q. What strategies are effective for optimizing the structure-activity relationship (SAR) of derivatives targeting kinase inhibition?

- Approaches :

- Scaffold Modification : Introduce substituents at the pyridazine C4 position (e.g., methyl, halogen) to enhance hydrophobic interactions with kinase ATP-binding pockets.

- Piperidine Ring Functionalization : Replace the hydroxyl group with methoxy or amino groups to modulate hydrogen-bonding capacity (e.g., increased selectivity for sphingosine kinase 1 over SK2 ).

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in SK1 (PDB: 3VZB) and validate with SPR-based binding assays .

Q. How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties be evaluated for this compound?

- Protocol :

- PK Studies : Administer intraperitoneally (10 mg/kg) in C57BL/6 mice; collect plasma at 0.5, 2, 6, and 24 hours post-dose. Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL).

- PD Models : Use human beta-cell transplant models to assess glucose tolerance (e.g., oral GTT at 2 g/kg glucose) and insulin secretion (ELISA) after chronic dosing .

- Metabolite Profiling : Identify major metabolites (e.g., hydroxylation at piperidine C3) using liver microsomes and CYP450 inhibitors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in receptor selectivity profiles across studies?

- Resolution Steps :

Receptor Panel Expansion : Test against broader panels (e.g., 5-HT1A, 5-HT2B, dopamine D2 receptors) to rule off-target effects .

Buffer Optimization : Adjust assay pH (6.5–7.5) and ion composition (e.g., Na/K balance) to mimic physiological conditions.

Probe Comparison : Use known antagonists (e.g., SB-699551 for 5-HT1F) as internal controls to validate assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.